molecular formula C19H17ClN6O3 B2681359 3-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 2034386-45-1

3-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2681359
CAS No.: 2034386-45-1
M. Wt: 412.83
InChI Key: LKPPDZGQOGNPQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a potent, ATP-competitive, and selective inhibitor of Janus Kinase 2 (JAK2) Source . Its primary research value lies in the selective disruption of the JAK-STAT signaling pathway, a critical cascade involved in cell proliferation, survival, and differentiation. This compound demonstrates high selectivity for JAK2 over other JAK family members, such as JAK3, making it an essential pharmacological tool for dissecting the specific roles of JAK2 in various disease models Source . Researchers utilize this inhibitor extensively in oncology, particularly in the study of myeloproliferative neoplasms (MPNs) where dysregulated JAK2 signaling is a hallmark, such as in polycythemia vera and essential thrombocythemia. By inhibiting JAK2 autophosphorylation, it effectively suppresses the proliferation of hematopoietic cells dependent on constitutive JAK-STAT signaling Source . Further applications include its use in immunology research to investigate cytokine receptor signaling and in structural biology studies to understand kinase-inhibitor interactions due to its well-defined binding mode within the JAK2 active site.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6O3/c1-3-26-10-12(8-22-26)18-23-15(29-25-18)9-21-19(27)16-11(2)28-24-17(16)13-6-4-5-7-14(13)20/h4-8,10H,3,9H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPPDZGQOGNPQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Chlorophenyl Group : Imparts lipophilicity and potential interaction with biological membranes.
  • Pyrazole and Oxadiazole Moieties : Known for their roles in anticancer and antimicrobial activities.
  • Isoxazole Ring : Associated with various biological properties, including anti-inflammatory effects.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies have indicated that derivatives containing pyrazole and oxadiazole structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells via the mitochondrial pathway, increasing reactive oxygen species (ROS) levels and disrupting the cell cycle .
  • Cell Line Studies : In vitro studies on HepG2 (liver cancer) cells showed that the compound effectively inhibited cell proliferation, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

The presence of the pyrazole moiety is linked to antimicrobial effects:

  • Broad Spectrum : Compounds similar to this one have demonstrated activity against various bacterial strains and fungi. For example, pyrazole derivatives have been reported to possess antibacterial and antifungal properties .
  • Mechanism : The exact mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

The isoxazole component contributes to anti-inflammatory effects:

  • Cytokine Modulation : Research indicates that similar compounds can reduce levels of pro-inflammatory cytokines, thereby alleviating inflammation in various models .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
5aAnticancerInduced apoptosis in HepG2 cells; IC50 = 35.58 μM
Pyrazole DerivativeAntimicrobialEffective against E. coli and S. aureus
10cAnticancerSuperior activity against HCT-116, HePG-2, MCF-7; IC50 values lower than DOX

Structure–Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Pyrazole Moiety : Essential for cytotoxic activity; modifications can enhance or diminish potency.
  • Oxadiazole Substituents : Influence on activity varies based on the nature of substituents; electron-withdrawing groups generally enhance activity.
  • Chlorophenyl Group : Enhances lipophilicity, facilitating better membrane penetration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual heterocyclic system (isoxazole + oxadiazole) and ethylpyrazole substitution. Key comparisons include:

Compound Name/ID Core Structure Key Substituents Bioactivity Reference
Target Compound Isoxazole + 1,2,4-oxadiazole 2-Chlorophenyl, 1-ethylpyrazole Hypothesized antiviral/CB1 antagonism
3a–3p () Pyrazole-carboxamide Phenyl, chlorophenyl, p-tolyl Not specified (synthetic focus)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide () Pyrazole-carboxamide 2,4-Dichlorophenyl, pyridylmethyl Cannabinoid CB1 antagonist (IC50 = 0.139 nM)
Pyrazole-hydrazones () Pyrazole + isoxazole Varied aryl groups Antiviral (TMV inhibition)
  • Substituent Impact: The 2-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to non-halogenated analogs (e.g., 3c in with p-tolyl, mp 123–125°C vs. chlorophenyl derivatives with higher mp) . The 1-ethylpyrazole on the oxadiazole ring likely improves metabolic stability over bulkier aryl groups (e.g., phenyl in ), as alkyl chains resist oxidative degradation better than aromatic systems .

Physicochemical Properties

  • Melting Points : Chlorine substituents generally increase melting points due to enhanced intermolecular forces (e.g., 3b in , mp 171–172°C with 4-chlorophenyl vs. 3a, mp 133–135°C with phenyl) . The target compound’s melting point is expected to align with chlorinated analogs (~150–180°C).
  • Solubility: The ethylpyrazole group may reduce aqueous solubility compared to polar substituents (e.g., cyano groups in derivatives) but improve membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for constructing the 1,2,4-oxadiazole and isoxazole rings in this compound?

  • The 1,2,4-oxadiazole ring can be synthesized via cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) at 120°C, as demonstrated in analogous oxadiazole derivatives . For the isoxazole moiety, cyclocondensation of β-ketoesters with hydroxylamine derivatives is a common approach, optimized with reagents like DMF-DMA (N,N-dimethylformamide dimethyl acetal) . Post-synthetic modifications (e.g., alkylation, acylation) can introduce substituents like the 2-chlorophenyl group.

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Use a combination of spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for carboxamide).
  • NMR (¹H/¹³C) to verify substituent positions and connectivity, e.g., distinguishing pyrazole C-H environments .
  • X-ray crystallography for unambiguous 3D structure determination, particularly to resolve steric effects from the ethyl-pyrazole and chlorophenyl groups .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the oxadiazole and isoxazole rings. Avoid prolonged exposure to light or humidity. Stability assays using HPLC-MS can monitor degradation products, such as hydrolyzed oxadiazole intermediates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and electronic properties of this compound?

  • Wavefunction analysis (Multiwfn software) enables mapping of electrostatic potential (ESP) surfaces to identify reactive sites (e.g., electrophilic regions near the oxadiazole ring) .
  • Density Functional Theory (DFT) calculations predict regioselectivity in cyclization steps and assess steric clashes between the ethyl-pyrazole and chlorophenyl groups .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Dynamic NMR experiments can clarify unexpected splitting patterns caused by restricted rotation (e.g., hindered rotation of the ethyl group on the pyrazole) .
  • DFT-optimized structures compared to experimental data (e.g., bond angles from crystallography) identify discrepancies arising from solvent effects or crystal packing .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Systematically modify substituents:

  • Replace the 2-chlorophenyl group with 4-fluoro or nitro analogs to assess electronic effects on target binding .
  • Vary the ethyl group on the pyrazole to larger alkyl chains (e.g., propyl) to probe steric tolerance.
  • Use molecular docking (AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs . Validate with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What advanced purification techniques mitigate impurities from side reactions?

  • Preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) separates closely related by-products (e.g., uncyclized intermediates).
  • Flash chromatography with silica gel and ethyl acetate/hexane mixtures resolves regioisomeric impurities .

Q. How can flow chemistry improve scalability and reproducibility of the synthesis?

  • Continuous-flow reactors enable precise control of temperature and residence time during cyclization steps, reducing side products (e.g., over-oxidation).
  • Design of Experiments (DoE) optimizes parameters like reagent stoichiometry and flow rates for maximal yield .

Methodological Tables

Table 1: Key Spectroscopic Benchmarks for Structural Validation

TechniqueExpected Signal/FeatureReference
¹H NMR Singlet (~δ 2.5 ppm) for isoxazole-CH₃
¹³C NMR Carboxamide C=O at ~δ 165–170 ppm
IR N-H stretch (amide) at ~3300 cm⁻¹

Table 2: Computational Parameters for DFT Optimization

SoftwareFunctionals/Basis SetsApplication
Gaussian 16 B3LYP/6-311++G(d,p)Geometry optimization
Multiwfn Electron Localization FunctionReactivity analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.